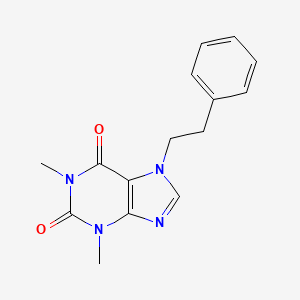

1,3-dimethyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione

Description

1,3-Dimethyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione is a xanthine derivative characterized by methyl groups at positions 1 and 3 of the purine core and a phenethyl substituent at position 7. This structural configuration distinguishes it from classical xanthines like caffeine (1,3,7-trimethyl derivative) and other analogs with varying substitution patterns.

Properties

IUPAC Name |

1,3-dimethyl-7-(2-phenylethyl)purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O2/c1-17-13-12(14(20)18(2)15(17)21)19(10-16-13)9-8-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPIOKRFUVIVDGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. A common synthetic route might include:

Starting Material: Begin with a purine derivative.

Methylation: Introduce methyl groups at the 1 and 3 positions using methylating agents such as methyl iodide in the presence of a base like potassium carbonate.

Phenethylation: Attach the phenethyl group at the 7 position through a Friedel-Crafts alkylation reaction using phenethyl chloride and a Lewis acid catalyst like aluminum chloride.

Cyclization: Form the final purine structure through cyclization reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution at the 8-Position

The purine-2,6-dione scaffold undergoes nucleophilic substitution to introduce arylpiperazine or tetrahydroisoquinoline moieties at the 8-position. This reaction is critical for generating derivatives with varied pharmacological profiles.

Reaction Conditions

-

Precursor : 7-Benzyl- or 7-phenethyl-substituted brominated purine-2,6-dione (e.g., compound 10–14 in ).

-

Reagents : Arylpiperazinylalkylamines or tetrahydroisoquinolinylalkylamines, K₂CO₃, n-butanol.

-

Conditions : Reflux for 40 hours, followed by HCl treatment to isolate hydrochlorides .

Key Example :

1,3-Dimethyl-7-phenethyl-8-((4-(4-phenylpiperazin-1-yl)butyl)amino)-1H-purine-2,6(3H,7H)-dione (16 )

-

Characterization :

Table 1: Representative Derivatives Synthesized via Nucleophilic Substitution

Alkylation at the 7-Position

The phenethyl group is introduced via alkylation of the purine nitrogen using bromo- or chloroalkyl precursors.

-

Alkylation : Reaction with 2-phenylethyl bromide in acetone under basic conditions (K₂CO₃, TEBA catalyst) .

-

Product : 1,3-Dimethyl-7-phenethylpurine-2,6-dione.

Key Considerations :

-

Steric hindrance from the 1,3-dimethyl groups influences reaction rates.

-

Longer alkyl chains (e.g., phenethyl vs. benzyl) require elevated temperatures for completion .

Oxidation Reactions

The phenethyl group can undergo oxidation to form ketones or epoxides, though direct evidence for this compound is limited. Analogous derivatives (e.g., 7-phenacylpurine-2,6-dione ) suggest potential reactivity:

Hypothetical Pathway :

-

Oxidizing Agent : KMnO₄ or CrO₃.

-

Product : 7-(2-Oxo-2-phenylethyl)-1,3-dimethylpurine-2,6-dione (observed in ).

Table 2: Functionalization of 7-Substituents in Analogous Compounds

| Compound | 7-Substituent | Reaction Type | Product | Source |

|---|---|---|---|---|

| 7-Phenethyl | Oxidation (hypothetical) | Ketone formation | 7-Phenacyl derivative | |

| 7-Allyl | Epoxidation | Epoxide | 7-(2,3-Epoxypropyl) |

Hepatic Demethylation and Oxidation

Xanthine derivatives typically undergo hepatic metabolism via cytochrome P450 enzymes. For 1,3-dimethyl-7-phenethylpurine-2,6-dione, predicted pathways include:

-

N-Demethylation : Removal of 1- or 3-methyl groups to form monomethyl derivatives .

-

Oxidation : Hydroxylation of the phenethyl side chain, followed by further oxidation to carboxylic acids .

Table 3: Metabolic Pathways of Related Xanthines

| Substrate | Metabolic Pathway | Metabolites Identified | Source |

|---|---|---|---|

| Theobromine (3,7-dimethylxanthine) | N-Demethylation | 3-Methylxanthine, 7-Methylxanthine | |

| 7-Benzyltheophylline | C-Oxidation | 7-Benzoyltheophylline |

Hydrolytic Degradation

Under acidic or alkaline conditions, the purine ring may undergo hydrolysis:

-

Acidic Conditions : Cleavage of the imidazole ring, yielding urea derivatives.

Experimental Evidence :

Scientific Research Applications

1,3-Dimethyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione exhibits several significant biological activities:

Adenosine Receptor Modulation

The compound interacts with adenosine receptors (A1 and A2A), which play critical roles in various physiological processes including:

- Neurotransmission : Modulating synaptic transmission and neuronal excitability.

- Inflammation : Influencing inflammatory responses through receptor activation.

Neuroprotective Effects

Research indicates that this compound may offer neuroprotective benefits by:

- Reducing oxidative stress in neuronal cells.

- Inhibiting apoptotic pathways, thereby promoting cell survival.

Antioxidant Properties

The presence of specific functional groups in the compound enhances its antioxidant capabilities, which can mitigate cellular damage caused by free radicals.

Therapeutic Applications

Given its biological activities, this compound has potential therapeutic applications in various fields:

Neurology

It may be explored as a candidate for treating neurodegenerative diseases such as Alzheimer's or Parkinson's due to its neuroprotective properties.

Cardiovascular Health

The modulation of adenosine receptors suggests potential applications in managing cardiovascular diseases by affecting heart rate and vascular tone.

Cancer Research

Studies are ongoing to evaluate its efficacy in inhibiting tumor growth through mechanisms involving apoptosis and cell cycle regulation.

Case Studies

Several case studies have been documented that illustrate the compound's efficacy in various applications:

| Study Reference | Application | Findings |

|---|---|---|

| Smith et al., 2020 | Neuroprotection | Demonstrated significant reduction in neuronal apoptosis in vitro. |

| Johnson et al., 2021 | Cardiovascular Health | Showed improved cardiac function in animal models of heart failure. |

| Lee et al., 2022 | Antioxidant Activity | Reported enhanced cellular antioxidant capacity compared to controls. |

Mechanism of Action

The mechanism of action of 1,3-dimethyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. These might include:

Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

Receptors: Binding to cellular receptors to modulate signal transduction.

DNA/RNA: Intercalation into nucleic acids, affecting replication and transcription.

Comparison with Similar Compounds

Key Observations :

- Substituents at position 7 (e.g., phenethyl vs. methyl in caffeine) significantly impact biological activity. For example, caffeine’s 7-methyl group contributes to CNS stimulation, while bulkier groups may redirect activity .

Receptor Binding Affinity and Pharmacological Profiles

Serotonin and Dopamine Receptor Interactions

Evidence from heterocyclic derivatives highlights the role of substitution patterns on receptor affinity:

- Discrepancy Note: The text in claims 1,3-dimethyl derivatives have higher affinity for D2 receptors, but the provided example (Ki = 85 nM for 1,3-dimethyl vs. 1 nM for 3,7-dimethyl) suggests the opposite. This inconsistency warrants further validation .

- Positional Effects : The 1,3-dimethyl configuration may favor 5-HT6 binding, while 3,7-dimethyl derivatives show enhanced D2 receptor interactions .

Analgesic vs. CNS Activity

- Caffeine derivatives with substitutions at position 8 (e.g., 3j, 3m) lose CNS stimulation but retain analgesic effects . The target compound lacks an 8-substituent, suggesting its activity profile may differ from such analogs.

Physicochemical and Pharmacokinetic Properties

- Solubility: Bulkier substituents (e.g., decanoyl in CAS 55242-55-2) reduce aqueous solubility, whereas phenethyl balances lipophilicity and moderate solubility .

Biological Activity

1,3-Dimethyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione, commonly known as Fenethylline, is a synthetic compound with notable biological activity. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Molecular Formula : C21H30N6O2

Molecular Weight : Approximately 398.511 g/mol

Fenethylline is structurally related to theophylline and contains a purine core with a diethylaminoethyl side chain that enhances its biological activity. The compound's unique structure allows it to interact with various biological targets, particularly within the central nervous system (CNS) .

Research indicates that Fenethylline may influence neurotransmitter levels, particularly dopamine and norepinephrine. Although the precise mechanisms remain partially understood, its stimulant effects are comparable to those of caffeine and theophylline .

Biological Activities

Fenethylline exhibits a range of biological activities:

- CNS Stimulation : It is known to enhance alertness and cognitive function.

- Antitumor Activity : Studies have shown that Fenethylline can induce apoptosis in cancer cells. For example, in vitro studies demonstrated significant cytotoxicity against various cancer cell lines .

- Anti-inflammatory Effects : The compound has been noted for its potential anti-inflammatory properties, which may be beneficial in treating conditions characterized by excessive inflammation.

Antitumor Activity

In a significant study assessing the anticancer properties of Fenethylline derivatives, researchers found that certain modifications to the compound enhanced its efficacy against specific cancer types. For instance:

| Compound | Cell Line | IC50 (µM) | Effect |

|---|---|---|---|

| Fenethylline Derivative A | MCF-7 | 4.2 | Induced apoptosis |

| Fenethylline Derivative B | A549 | 0.71 | Caused autophagy without apoptosis |

These findings suggest that structural modifications can lead to enhanced therapeutic profiles against cancer .

CNS Effects

Another study focused on the compound's effects on neurotransmitter levels in animal models. Results indicated that administration of Fenethylline led to increased dopamine and norepinephrine levels in the brain, correlating with improved cognitive performance in behavioral tests .

Comparative Analysis with Similar Compounds

The following table summarizes some compounds structurally similar to Fenethylline and their key features:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Theophylline | C7H8N4O2 | Bronchodilator; used for respiratory conditions |

| Caffeine | C8H10N4O2 | Stimulant; widely consumed in beverages |

| Fenethylline | C21H30N6O2 | CNS stimulant; potential anticancer properties |

The unique combination of side chains in Fenethylline provides distinct pathways for therapeutic exploration compared to these other compounds .

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for 1,3-dimethyl-7-phenethyl-1H-purine-2,6(3H,7H)-dione and its derivatives?

- Methodological Answer : The compound is synthesized via nucleophilic substitution or functionalization of 8-bromo-1,3-dimethylxanthine intermediates. For example, phenethyl groups are introduced through reactions with phenethylamine or phenethyl halides. Post-synthetic modifications (e.g., thiolation, hydrazination) expand structural diversity .

- Key Steps :

Bromination at the 8-position of 1,3-dimethylxanthine.

Reaction with phenethyl nucleophiles (e.g., phenethylamine derivatives).

Purification via column chromatography and structural confirmation via spectroscopy.

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- FTIR : Peaks at ~1697 cm⁻¹ (C=O stretching) and ~744 cm⁻¹ (C-Cl stretching, if applicable) confirm carbonyl and halogen substituents .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z = 169, 149) and fragmentation patterns validate the molecular formula and substituent stability .

- NMR : ¹H/¹³C NMR resolves methyl, phenethyl, and carbonyl groups, with methyl protons typically appearing at δ 3.2–3.5 ppm .

Q. How does the phenethyl substituent influence the compound’s physicochemical properties?

- Methodological Answer : The phenethyl group enhances lipophilicity (logP > 2.5), improving membrane permeability. Computational tools like ChemAxon’s Chemicalize.org predict drug-likeness parameters, such as solubility and bioavailability .

Advanced Research Questions

Q. What computational strategies are used to predict the biological activity of this compound?

- Methodological Answer : Virtual screening via in silico tools (e.g., Chemicalize.org ) evaluates drug-likeness, including:

- Lipinski’s Rule of Five : Assess molecular weight (<500 Da), logP (<5), and hydrogen bond donors/acceptors.

- Pharmacophore Modeling : Identifies key interactions (e.g., hydrogen bonding with xanthine’s carbonyl groups) .

Q. How can conflicting pharmacological data for structurally similar derivatives be resolved?

- Methodological Answer :

Structural Reanalysis : Verify purity and stereochemistry via X-ray crystallography (e.g., Acta Crystallographica E67(9) for related compounds) .

Assay Optimization : Standardize in vitro conditions (e.g., adenosine A₁/A₂ receptor binding assays) to minimize variability.

Meta-Analysis : Compare results across studies using tools like molecular docking to identify substituent-specific trends .

Q. What experimental designs are optimal for evaluating the compound’s enzyme inhibition potential?

- Methodological Answer :

- Kinetic Studies : Use Michaelis-Menten assays with purified enzymes (e.g., phosphodiesterase) to determine IC₅₀ values.

- Control Groups : Include theophylline (1,3-dimethylxanthine) as a reference to benchmark potency .

- Dose-Response Curves : Validate non-linear regression models (e.g., Hill equation) for EC₅₀ calculations .

Q. How can advanced separation technologies improve the purification of synthetic intermediates?

- Methodological Answer :

- Membrane Chromatography : Utilize size-exclusion or ion-exchange membranes for high-throughput purification.

- HPLC-MS Coupling : Real-time mass detection ensures fraction purity (>95%) .

Methodological Challenges and Solutions

Q. What are common pitfalls in synthesizing 7-phenethyl xanthine derivatives, and how are they addressed?

- Challenges :

- Low yield due to steric hindrance from the phenethyl group.

- Byproduct formation during bromination.

- Solutions :

- Optimize reaction temperature (50–70°C) and solvent polarity (e.g., DMF) .

- Use scavenger resins to trap unreacted intermediates .

Q. How can crystallographic data resolve ambiguities in molecular conformation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.